Magnesium pidolate

Description

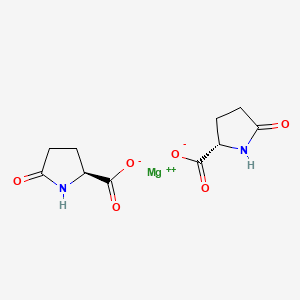

Structure

2D Structure

3D Structure of Parent

Properties

CAS No. |

62003-27-4 |

|---|---|

Molecular Formula |

C10H12MgN2O6 |

Molecular Weight |

280.52 g/mol |

IUPAC Name |

magnesium;(2S)-5-oxopyrrolidine-2-carboxylate |

InChI |

InChI=1S/2C5H7NO3.Mg/c2*7-4-2-1-3(6-4)5(8)9;/h2*3H,1-2H2,(H,6,7)(H,8,9);/q;;+2/p-2/t2*3-;/m00./s1 |

InChI Key |

JQAACYUZYRBHGG-QHTZZOMLSA-L |

SMILES |

C1CC(=O)NC1C(=O)[O-].C1CC(=O)NC1C(=O)[O-].[Mg+2] |

Isomeric SMILES |

C1CC(=O)N[C@@H]1C(=O)[O-].C1CC(=O)N[C@@H]1C(=O)[O-].[Mg+2] |

Canonical SMILES |

C1CC(=O)NC1C(=O)[O-].C1CC(=O)NC1C(=O)[O-].[Mg+2] |

Other CAS No. |

135701-98-3 62003-27-4 |

Synonyms |

5-Ketoproline 5-Oxoproline 5-Oxopyrrolidine-2-Carboxylic Acid Magnesium Pidolate Pidolate, Magnesium Pidolic Acid Pyroglutamate Pyroglutamic Acid Pyrrolidonecarboxylic Acid |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Core Mechanism of Action of Magnesium Pidolate in Neurotransmission

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Magnesium pidolate, a salt composed of magnesium and pidolic acid (also known as pyroglutamic acid), presents a compelling dual-action mechanism in the modulation of neurotransmission. This technical guide elucidates the synergistic effects of its constituent components, providing a comprehensive overview of its impact on excitatory and inhibitory systems within the central nervous system. The magnesium ion (Mg²⁺) primarily functions as a non-competitive antagonist at the N-methyl-D-aspartate (NMDA) receptor and a positive allosteric modulator of the GABA-A receptor. Concurrently, the pidolate anion not only enhances the bioavailability and blood-brain barrier permeability of magnesium but also exhibits its own neurotropic effects, including the modulation of glutamate (B1630785) transport and potential influences on neuropeptide synthesis. This document consolidates the current understanding of this compound's mechanism of action, supported by quantitative data, detailed experimental protocols, and visual representations of the key signaling pathways.

The Dual-Component Mechanism of Action

The neuropharmacological profile of this compound is best understood by dissecting the individual and combined actions of its magnesium and pidolate moieties.

The Role of the Magnesium Ion in Neurotransmission

Magnesium is a critical divalent cation that plays a pivotal role in maintaining neuronal homeostasis and modulating synaptic plasticity. Its primary mechanisms of action in neurotransmission are centered on its interaction with key ionotropic receptors and its influence on presynaptic processes.

The N-methyl-D-aspartate (NMDA) receptor, a subtype of ionotropic glutamate receptor, is crucial for synaptic plasticity, learning, and memory. However, its overactivation can lead to excitotoxicity and neuronal damage. Magnesium acts as a voltage-dependent channel blocker of the NMDA receptor[1]. At resting membrane potential, the Mg²⁺ ion physically occludes the receptor's ion channel, preventing the influx of Ca²⁺ and Na⁺. Depolarization of the postsynaptic membrane displaces the Mg²⁺ ion, allowing for receptor activation by glutamate and a co-agonist (glycine or D-serine).

This blockade is a fundamental mechanism for preventing excessive neuronal excitation. In conditions of magnesium deficiency, the reduced blockade of NMDA receptors can lead to neuronal hyperexcitability and an increased susceptibility to excitotoxic damage. The potency of Mg²⁺ to inhibit NMDA receptor binding varies with development, with higher IC50 values observed in the neonatal brain compared to the adult brain, suggesting developmental changes in the Mg²⁺ binding site on the NMDA receptor complex[2].

The gamma-aminobutyric acid type A (GABA-A) receptor is the primary mediator of fast inhibitory neurotransmission in the central nervous system. Magnesium has been shown to potentiate the function of GABA-A receptors. Electrophysiological studies have demonstrated that physiologically relevant concentrations of Mg²⁺ (0.1-1 mM) enhance GABA-evoked ion currents, while higher concentrations (10 mM) can be inhibitory[3]. This suggests the presence of putative binding sites for magnesium on the GABA-A receptor complex, through which it can allosterically modulate the receptor's affinity for GABA or its channel gating properties. This potentiation of GABAergic inhibition contributes to the overall neuro-sedative and anxiolytic effects of magnesium.

Magnesium also exerts a significant influence on the presynaptic release of neurotransmitters. The primary mechanism for this is its ability to act as a calcium channel antagonist. By competing with calcium for entry through voltage-gated calcium channels at the presynaptic terminal, magnesium can reduce the influx of calcium that is necessary to trigger the fusion of synaptic vesicles with the presynaptic membrane and the subsequent release of neurotransmitters like glutamate. This reduction in presynaptic glutamate release complements its postsynaptic NMDA receptor antagonism in dampening excitatory neurotransmission. Studies have shown that removing extracellular magnesium leads to a significant increase in glutamate release[4].

The Neurotropic Contributions of the Pidolate Anion

The pidolate (pyroglutamate) anion is not merely a passive carrier for magnesium; it possesses its own distinct neuroactive properties that contribute to the overall mechanism of action of this compound.

A significant advantage of the pidolate salt form is its ability to enhance the bioavailability of magnesium. Studies have indicated that organic magnesium salts, like this compound, are more readily absorbed than inorganic forms. Furthermore, in vitro studies using models of the blood-brain barrier (BBB) have shown that this compound is more efficient at crossing this barrier compared to other magnesium salts, such as magnesium sulfate[5][6]. This enhanced central nervous system penetration is crucial for the neurological effects of magnesium.

Pyroglutamic acid is structurally related to the excitatory neurotransmitter glutamate. Research has shown that L-pyroglutamic acid can competitively inhibit the high-affinity uptake of glutamate in synaptosomes and inhibit the binding of [L-3H]glutamic acid to striatal membranes[7]. This suggests that the pidolate moiety can directly modulate glutamatergic signaling by interfering with glutamate reuptake and receptor binding.

Chemoinformatic and bioinformatic analyses have suggested that the neurotropic effects of this compound are also due to the influence of the pyroglutamate (B8496135) anion on the synthesis of neuropeptides that contain pyroglutamate, such as orexin, thyroliberin, and neurotensin[8]. Additionally, the structural similarity of pyroglutamate to neuroactive compounds like L-theanine and piracetam (B1677957) may contribute to its cognitive-enhancing and neuroprotective properties[8].

Integrated Mechanism of this compound on Neuronal Signaling

The combined action of magnesium and pidolate results in a synergistic modulation of neurotransmission. A key study utilizing human brain organoids co-cultured with an in vitro BBB model demonstrated that treatment with 5 mM this compound led to a significant decrease in NMDA receptor expression and a concurrent increase in the expression of GABA-A and GABA-B receptors, as well as an increase in Brain-Derived Neurotrophic Factor (BDNF) levels[9][10]. These effects were more pronounced with this compound compared to magnesium sulfate, highlighting the contribution of the pidolate anion.

This integrated action suggests that this compound not only acutely modulates neuronal excitability through its effects on ion channels but also induces longer-term changes in the expression of key neurotransmitter receptors and neurotrophic factors, which could underlie its neuroprotective and cognitive-enhancing effects.

Quantitative Data Summary

The following tables summarize the available quantitative data on the effects of magnesium and pyroglutamate on various aspects of neurotransmission.

| Parameter | Compound | Preparation | Effect | Quantitative Value | Reference |

| Glutamate Receptor Binding | L-Pyroglutamic Acid | Rat forebrain excitatory amino acid receptors | Inhibition of [3H]-L-glutamic acid binding | IC50: 28.11 µM | [11] |

| NMDA Receptor Binding Inhibition | Magnesium | Human neonatal cortex membranes | Inhibition of [3H]MK-801 binding | IC50: 3.6 mM | [2] |

| Magnesium | Human infant cortex membranes | Inhibition of [3H]MK-801 binding | IC50: 1.4 mM | [2] | |

| Magnesium | Human adult cortex membranes | Inhibition of [3H]MK-801 binding | IC50: 0.87 mM | [2] | |

| GABA-A Receptor Modulation | Magnesium | Recombinant α1β2γ2S GABA-A receptors | Potentiation of GABA-evoked ion currents | Effective Concentration: 0.1-1 mM | [3] |

| Magnesium | Recombinant α1β2γ2S GABA-A receptors | Inhibition of GABA-evoked ion currents | Inhibitory Concentration: 10 mM | [3] | |

| Glutamate Release | Magnesium-free aCSF | Mouse neocortical slices | Increase in glutamate release | 266% of resting release | [4] |

| Receptor Expression (in vitro BBB model) | 5 mM this compound | Human brain organoids | Decrease in NMDA receptor protein | Statistically significant decrease | [9] |

| 5 mM this compound | Human brain organoids | Increase in GABA-A receptor protein | Statistically significant increase | [9] | |

| 5 mM this compound | Human brain organoids | Increase in GABA-B receptor protein | Statistically significant increase | [9] | |

| BDNF Protein Levels (in vitro BBB model) | 5 mM this compound | Human brain organoids | Increase in BDNF protein | Statistically significant increase | [9][10] |

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the study of this compound's mechanism of action.

Whole-Cell Patch-Clamp Electrophysiology for a Ligand-Gated Ion Channel

Objective: To measure the effect of this compound on ion currents mediated by NMDA or GABA-A receptors in cultured neurons.

Materials:

-

External (aCSF) Solution: 126 mM NaCl, 3 mM KCl, 2 mM MgSO₄, 2 mM CaCl₂, 1.25 mM NaH₂PO₄, 26.4 mM NaHCO₃, 10 mM Glucose. Osmolarity adjusted to ~290 mOsm, pH buffered with 95% O₂/5% CO₂.

-

Internal (Pipette) Solution: 115 mM K-Gluconate, 4 mM NaCl, 0.3 mM GTP-NaCl, 2 mM ATP-Mg, 40 mM HEPES. pH adjusted to 7.3 with KOH, osmolarity ~290 mOsm.

-

Cultured primary neurons (e.g., hippocampal or cortical neurons).

-

Patch-clamp amplifier, micromanipulator, and data acquisition system.

-

Borosilicate glass capillaries for pipette pulling.

-

Agonists (NMDA/glycine or GABA) and this compound stock solutions.

Procedure:

-

Prepare external and internal solutions and filter them (0.2 µm).

-

Plate neurons on coverslips a few days prior to recording.

-

Place a coverslip in the recording chamber and perfuse with aCSF at a rate of 1.5 mL/min.

-

Pull a glass pipette with a resistance of 3-7 MΩ and fill it with the internal solution.

-

Mount the pipette on the micromanipulator and apply positive pressure.

-

Approach a neuron under visual guidance and form a giga-ohm seal by applying gentle suction.

-

Rupture the cell membrane with a brief pulse of suction to achieve the whole-cell configuration.

-

Clamp the cell at a holding potential of -70 mV (for GABA-A) or +40 mV (to relieve Mg²⁺ block for NMDA receptor currents initially).

-

Apply the agonist (e.g., GABA or NMDA/glycine) to elicit a baseline current.

-

Co-apply the agonist with varying concentrations of this compound to the bath and record the resulting currents.

-

Analyze the changes in current amplitude, kinetics (activation, deactivation, desensitization), and dose-response relationships.

(Protocol adapted from[7][11][12])

In Vitro Blood-Brain Barrier Permeability Assay

Objective: To quantify the transport of magnesium from this compound across an in vitro model of the blood-brain barrier.

Materials:

-

Transwell inserts (0.4 µm pore size).

-

Human brain microvascular endothelial cells (HbMEC) and human astrocytes (HA).

-

Appropriate cell culture media and supplements.

-

This compound and a control magnesium salt (e.g., magnesium sulfate).

-

Fluorescent probe for magnesium (e.g., DCHQ5).

-

Fluorimeter.

Procedure:

-

Seed human astrocytes on the underside of the Transwell insert.

-

Once confluent, seed human brain microvascular endothelial cells on the upper side of the insert to form a co-culture BBB model.

-

Culture the BBB model until a stable trans-endothelial electrical resistance (TEER) is achieved, indicating barrier integrity.

-

Replace the medium in the upper (apical) chamber with a medium containing a specific concentration of this compound (e.g., 5 mM). The lower (basolateral) chamber contains a medium with a physiological magnesium concentration.

-

At various time points (e.g., 2, 4, 6 hours), collect samples from the lower chamber.

-

Measure the concentration of magnesium in the collected samples using a fluorescent probe and a fluorimeter.

-

Calculate the permeability coefficient to compare the transport of magnesium from this compound with that of the control salt.

(Protocol adapted from[6][9][13][14])

Visualizations of Signaling Pathways and Experimental Workflows

Signaling Pathways

References

- 1. Magnesium acts as a second messenger in the regulation of NMDA receptor mediated CREB signaling in neurons - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Modulation by magnesium of N-methyl-D-aspartate receptors in developing human brain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. DOT Language | Graphviz [graphviz.org]

- 5. researchgate.net [researchgate.net]

- 6. air.unimi.it [air.unimi.it]

- 7. docs.axolbio.com [docs.axolbio.com]

- 8. [Molecular mechanisms of pidolate magnesium action and its neurotropic affects] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. The Presence of Blood–Brain Barrier Modulates the Response to Magnesium Salts in Human Brain Organoids - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Magnesium and the Brain: A Focus on Neuroinflammation and Neurodegeneration - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Whole Cell Patch Clamp Protocol | AXOL Bioscience [axolbio.com]

- 12. Patch Clamp Protocol [labome.com]

- 13. Blood-Brain Barrier (BBB) Permeability and Transport Measurement In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Quantification of In Vitro Blood-Brain Barrier Permeability - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Synthesis and Characterization of Magnesium L-Pidolate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of magnesium L-pidolate, a bioavailable source of magnesium with applications in pharmaceuticals and nutraceuticals. This document details the chemical synthesis, purification, and analytical characterization of the compound, along with insights into its biological significance.

Introduction

Magnesium L-pidolate, the magnesium salt of L-pidolic acid (also known as L-pyroglutamic acid), is a well-regarded mineral supplement.[1] L-pidolic acid, a natural amino acid derivative, acts as a biological carrier, potentially enhancing the absorption and bioavailability of magnesium.[2] Magnesium is an essential mineral crucial for numerous physiological functions, including enzymatic reactions, nerve impulse conduction, muscle contraction, and maintaining a normal heart rhythm.[3] This guide presents detailed methodologies for the synthesis and characterization of magnesium L-pidolate, intended to support research and development in this area.

Synthesis of Magnesium L-Pidolate

The synthesis of magnesium L-pidolate is typically achieved through the reaction of a magnesium base with L-pidolic acid in an aqueous solution. The following protocol describes a common laboratory-scale synthesis.

Synthesis Workflow

Caption: Workflow for the synthesis of magnesium L-pidolate.

Experimental Protocol: Synthesis of Magnesium L-Pidolate

Materials:

-

L-Pidolic Acid (C₅H₇NO₃)

-

Magnesium Hydroxide (Mg(OH)₂)

-

Deionized Water

-

Ethanol (95%, pre-chilled)

Equipment:

-

Reaction vessel with heating and stirring capabilities (e.g., round-bottom flask with a magnetic stirrer and heating mantle)

-

Condenser

-

Thermometer

-

Filtration apparatus (e.g., Büchner funnel, vacuum flask)

-

Drying oven or vacuum desiccator

-

pH meter or pH indicator strips

Procedure:

-

Reactant Preparation: In a reaction vessel, dissolve L-pidolic acid in deionized water. A common molar ratio is 2 moles of L-pidolic acid to 1 mole of magnesium hydroxide.

-

Reaction: Slowly add magnesium hydroxide to the stirred L-pidolic acid solution. The mixture will form a suspension.

-

Heating and Stirring: Heat the reaction mixture to a temperature between 60-80°C and maintain vigorous stirring. The reaction is typically carried out for 2-4 hours. The solution should become clear as the reactants are consumed.

-

pH Adjustment: Monitor the pH of the reaction mixture. If necessary, adjust the pH to a neutral range (approximately 6.5-7.5) to ensure complete reaction and stability of the product.

-

Hot Filtration: While the solution is still hot, filter it to remove any unreacted magnesium hydroxide or other insoluble impurities.

-

Crystallization: Allow the hot, clear filtrate to cool slowly to room temperature, followed by further cooling in an ice bath to induce crystallization of magnesium L-pidolate.

-

Isolation: Collect the white crystalline product by vacuum filtration.

-

Washing: Wash the crystals with a small amount of cold ethanol to remove any remaining soluble impurities.

-

Drying: Dry the purified magnesium L-pidolate in a vacuum oven at a moderate temperature (e.g., 50-60°C) until a constant weight is achieved.

Characterization of Magnesium L-Pidolate

A comprehensive characterization of the synthesized magnesium L-pidolate is essential to confirm its identity, purity, and structural properties. The following are key analytical techniques employed for this purpose.

Physical and Chemical Properties

| Property | Value | Reference |

| Appearance | White, odorless powder | [3] |

| Molecular Formula | C₁₀H₁₂MgN₂O₆ | [1] |

| Molecular Weight | 280.52 g/mol | [4] |

| Solubility in Water | 50 mg/mL (clear, colorless solution) | [4] |

| pH (50 mg/mL in H₂O) | 5.5 - 7.5 | [4] |

| Optical Activity [α]/D | -24 ± 1.5° (c = 0.5 in H₂O) | [4] |

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in magnesium L-pidolate. The coordination of the magnesium ion to the carboxylate group of L-pidolic acid results in characteristic shifts in the vibrational frequencies.

Experimental Protocol: FTIR Analysis

-

Sample Preparation: Prepare a KBr pellet by mixing a small amount of the dried magnesium L-pidolate sample (approximately 1-2 mg) with 100-200 mg of dry KBr powder in an agate mortar and pestle.[5] Press the mixture into a thin, transparent pellet using a hydraulic press.[5] Alternatively, for instruments equipped with an Attenuated Total Reflectance (ATR) accessory, place a small amount of the powder directly onto the ATR crystal.[6]

-

Data Acquisition: Record the FTIR spectrum over a range of 4000-400 cm⁻¹.[6]

-

Data Analysis: Identify and assign the characteristic absorption bands.

Expected FTIR Peaks for Magnesium L-Pidolate (Illustrative)

| Wavenumber (cm⁻¹) | Assignment |

| ~3400 (broad) | O-H stretching (hydrated water) |

| ~3200 | N-H stretching (amide) |

| ~2900-3000 | C-H stretching |

| ~1680 | C=O stretching (amide I) |

| ~1600 | C=O stretching (asymmetric, carboxylate) |

| ~1400 | C=O stretching (symmetric, carboxylate) |

| ~500-600 | Mg-O stretching |

Note: The exact peak positions may vary slightly depending on the instrument and sample preparation. The shift of the carboxylate stretching frequencies compared to free L-pidolic acid is indicative of coordination to the magnesium ion.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are used to elucidate the molecular structure of magnesium L-pidolate in solution.

Experimental Protocol: NMR Analysis

-

Sample Preparation: Dissolve a small amount of magnesium L-pidolate in a suitable deuterated solvent, such as deuterium (B1214612) oxide (D₂O).

-

Data Acquisition: Acquire ¹H and ¹³C NMR spectra using a standard NMR spectrometer.

-

Data Analysis: Analyze the chemical shifts, coupling constants, and integration to confirm the structure of the L-pidolate anion.

Expected ¹H and ¹³C NMR Chemical Shifts for the L-Pidolate Moiety (Illustrative)

Due to the lack of specific published NMR data for magnesium L-pidolate, the following are expected chemical shifts for the L-pidolate anion based on its structure.

| ¹H NMR | Chemical Shift (ppm) | Multiplicity |

| α-CH | ~4.0-4.2 | dd |

| β-CH₂ | ~2.0-2.3 | m |

| γ-CH₂ | ~2.3-2.5 | m |

| ¹³C NMR | Chemical Shift (ppm) |

| C=O (carboxylate) | ~180-185 |

| C=O (amide) | ~175-180 |

| α-CH | ~55-60 |

| β-CH₂ | ~25-30 |

| γ-CH₂ | ~30-35 |

Note: Chemical shifts are highly dependent on the solvent and reference standard used.

Thermal Analysis (TGA/DSC)

Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are used to study the thermal stability and decomposition of magnesium L-pidolate. TGA measures the change in mass as a function of temperature, while DSC measures the heat flow associated with thermal events.

Experimental Protocol: TGA/DSC Analysis

-

Sample Preparation: Place a small, accurately weighed amount of the magnesium L-pidolate sample (typically 5-10 mg) into an appropriate TGA/DSC pan (e.g., alumina (B75360) or platinum).[7]

-

Data Acquisition: Heat the sample under a controlled atmosphere (e.g., nitrogen or air) at a constant heating rate (e.g., 10 °C/min) over a defined temperature range (e.g., 25-800 °C).[8]

-

Data Analysis: Analyze the TGA curve for mass loss steps and the DSC curve for endothermic or exothermic peaks.

Expected Thermal Decomposition Profile of Magnesium L-Pidolate (Illustrative)

| Temperature Range (°C) | Mass Loss (%) | Associated Event (TGA) | Thermal Event (DSC) |

| 50-150 | Variable | Loss of hydrated water | Endotherm |

| 250-400 | Significant | Decomposition of the pidolate ligand | Complex endo/exotherms |

| >400 | - | Formation of magnesium oxide residue | - |

Note: The decomposition of organic salts can be complex, involving multiple steps. The final residue is expected to be magnesium oxide.[9]

Powder X-ray Diffraction (PXRD)

PXRD is a powerful technique for determining the crystalline structure and phase purity of magnesium L-pidolate.

Experimental Protocol: PXRD Analysis

-

Sample Preparation: Finely grind the magnesium L-pidolate sample to a homogenous powder. Mount the powder on a sample holder.[10]

-

Data Acquisition: Collect the PXRD pattern using a diffractometer with a monochromatic X-ray source (e.g., Cu Kα radiation) over a specific 2θ range (e.g., 5-70°).[11]

-

Data Analysis: Analyze the positions (2θ values) and relative intensities of the diffraction peaks to obtain a characteristic fingerprint of the crystalline structure.

Expected PXRD Data for a Crystalline Magnesium Salt (Illustrative)

The following table provides an example of how PXRD data for a crystalline magnesium salt would be presented. Specific 2θ values for magnesium L-pidolate would need to be determined experimentally.

| 2θ (°) | d-spacing (Å) | Relative Intensity (%) |

| (example) 10.2 | 8.67 | 100 |

| (example) 15.5 | 5.71 | 45 |

| (example) 20.8 | 4.27 | 80 |

| (example) 25.1 | 3.54 | 60 |

Biological Signaling Pathways

The biological effects of magnesium L-pidolate are attributed to both the magnesium ion and the L-pidolate anion.

Magnesium Ion and NMDA Receptor Signaling

Magnesium ions play a critical role in regulating neuronal excitability through their interaction with N-methyl-D-aspartate (NMDA) receptors.[12] At resting membrane potential, Mg²⁺ blocks the NMDA receptor channel in a voltage-dependent manner.[12] Upon depolarization, the Mg²⁺ block is relieved, allowing for calcium and magnesium influx, which can activate downstream signaling cascades such as the p38 MAPK/CREB pathway, influencing neuronal plasticity and function.[12][13]

Caption: Magnesium regulation of NMDA receptor signaling.

L-Pidolic Acid and the Glutathione (B108866) Cycle

L-pidolic acid (5-oxoproline) is an intermediate in the γ-glutamyl cycle, a key metabolic pathway for the synthesis and degradation of glutathione.[14][15] Glutathione is a major cellular antioxidant. The presence of L-pidolic acid suggests that its administration as part of magnesium L-pidolate may support the glutathione system.[16]

Caption: Role of L-pidolic acid in the glutathione cycle.

Conclusion

This technical guide has outlined the synthesis and comprehensive characterization of magnesium L-pidolate, providing detailed experimental protocols and expected analytical data. The information presented serves as a valuable resource for researchers and professionals in the fields of chemistry, pharmacology, and drug development. The elucidation of its synthesis and characterization, alongside an understanding of its role in key biological signaling pathways, will facilitate further research into the therapeutic applications of this important magnesium salt.

References

- 1. ERIC - EJ1012204 - Identifying Hydrated Salts Using Simultaneous Thermogravimetric Analysis and Differential Scanning Calorimetry, Journal of Chemical Education, 2013-Feb [eric.ed.gov]

- 2. Magnesium Pidolate Reagent|For Research [benchchem.com]

- 3. researchgate.net [researchgate.net]

- 4. マグネシウムL-ピドラート 98.0-102.0% (calc. on dry substance, T) | Sigma-Aldrich [sigmaaldrich.com]

- 5. drawellanalytical.com [drawellanalytical.com]

- 6. egikunoo.wordpress.com [egikunoo.wordpress.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. researchgate.net [researchgate.net]

- 9. assets-eu.researchsquare.com [assets-eu.researchsquare.com]

- 10. mcgill.ca [mcgill.ca]

- 11. X-ray Powder Diffraction (XRD) [serc.carleton.edu]

- 12. Magnesium acts as a second messenger in the regulation of NMDA receptor mediated CREB signaling in neurons - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Magnesium Acts as a Second Messenger in the Regulation of NMDA Receptor-Mediated CREB Signaling in Neurons - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. L-pyroglutamic acid – description and application - Georganics [georganics.sk]

- 15. nbinno.com [nbinno.com]

- 16. nbinno.com [nbinno.com]

The Unveiling of Pyroglutamic Acid Chelates: A Technical Guide to Their Discovery and History

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pyroglutamic acid, a cyclic derivative of glutamic acid, has emerged from relative obscurity to become a molecule of significant interest in various scientific domains. While its presence in biological systems has been known for over a century, the deliberate exploration of its metal-chelating properties is a more recent endeavor. This technical guide provides a comprehensive overview of the discovery and history of pyroglutamic acid chelates, detailing their synthesis, physicochemical properties, and burgeoning applications in medicine and beyond. By summarizing key quantitative data, outlining experimental protocols, and visualizing relevant pathways, this document serves as an in-depth resource for professionals in research and drug development.

Introduction: From a Curious Cyclization to a Chelating Pioneer

The story of pyroglutamic acid (PCA) begins not with a grand discovery, but with the observation of a chemical curiosity. First described in 1882, it was found that heating glutamic acid to 180°C resulted in the loss of a water molecule and the formation of a cyclic lactam – pyroglutamic acid[1]. For many years, it was primarily regarded as a metabolite in the glutathione (B108866) cycle and a component of certain proteins[1].

The concept of using amino acids as chelating agents, molecules that can bind to metal ions, was developing in parallel. The parent molecule of PCA, glutamic acid, along with aspartic acid, was recognized for its metal-chelating tendencies. However, the specific investigation into the chelating capabilities of pyroglutamic acid itself and the synthesis of its metal complexes for targeted applications represents a more modern chapter in its history. The realization that the carboxyl group of PCA could effectively coordinate with metal ions, while the lactam ring provided a unique structural scaffold, opened new avenues for research and development.

The Genesis of Pyroglutamic Acid Chelates: A Timeline of Key Developments

While a definitive, linear history of the discovery of pyroglutamic acid chelates is not explicitly documented in a single source, a timeline of key milestones can be constructed from patent literature, synthesis studies, and research into their applications.

Early Observations and Precursors (Mid-20th Century):

-

Understanding of Amino Acid Chelation: The foundational work on the chelation of metal ions by amino acids, including glutamic acid, laid the theoretical groundwork for understanding how pyroglutamic acid might behave as a ligand.

-

Glutamic Acid as a Chelator: Studies on the stability constants of metal complexes with glutamic acid provided quantitative data on the strength of these interactions, offering a predictive basis for the chelating potential of its cyclic derivative[2].

Emergence as a Deliberate Field of Study (Late 20th Century - Present):

-

Patent Recognition: The late 20th and early 21st centuries saw a rise in patents describing the synthesis and use of pyroglutamic acid derivatives and their salts. These patents often highlighted their therapeutic potential, including applications in enhancing the immune response, suggesting an appreciation for their ability to interact with biological systems, potentially through metal chelation[3][4].

-

Synthesis of Metal-Organic Frameworks (MOFs): More recently, the use of glutamic acid (a direct precursor to pyroglutamic acid) in the synthesis of metal-organic frameworks (MOFs) with metals like zinc has been demonstrated. These studies provide detailed protocols for creating structured materials where the amino acid acts as a linker, showcasing its robust chelating ability[5][6][7][8]. While not explicitly using pyroglutamic acid, the underlying chelation chemistry is highly relevant.

-

Therapeutic and Industrial Applications: The use of pyroglutamic acid salts, such as sodium, zinc, and magnesium pidolate, in cosmetics, dietary supplements, and pharmaceuticals became more widespread. This implicitly acknowledged the formation of stable complexes between pyroglutamic acid and various metal ions[1][9].

Physicochemical Properties of Pyroglutamic Acid Chelates

The ability of pyroglutamic acid to form stable chelates with a variety of metal ions is central to its utility. The key functional group involved in chelation is the carboxylate group, which can form coordinate bonds with metal cations. The lactam ring, while not directly involved in chelation, influences the overall stereochemistry and stability of the resulting complex.

Stability of Metal Complexes

| Metal Ion | Ligand | Log K1 | Log K2 | Reference |

| Y(III) | Glutamic Acid | - | - | [2] |

| Nd(III) | Glutamic Acid | - | - | [2] |

| Pr(III) | Glutamic Acid | - | - | [2] |

| Th(III) | Substituted Pyrimidine | 10.55 | 9.50 | |

| Sm(III) | Substituted Pyrimidine | 9.05 | 8.15 | |

| Nd(III) | Substituted Pyrimidine | 8.45 | 7.60 | |

| Pr(III) | Substituted Pyrimidine | 8.10 | 7.20 | |

| Cu(II) | Pyrocatechuic Acid | - | - | [10] |

| Zn(II) | Pyrocatechuic Acid | - | - | [10] |

| Mn(II) | Pyrocatechuic Acid | - | - | [10] |

Note: This table includes data for glutamic acid and other relevant ligands to illustrate the general principles of metal chelation stability, as specific comprehensive data for pyroglutamic acid was not found.

Synthesis and Experimental Protocols

The synthesis of pyroglutamic acid chelates can be achieved through various methods, depending on the desired metal ion and the final application. A general approach involves the reaction of pyroglutamic acid with a metal salt in a suitable solvent.

General Synthesis of Pyroglutamic Acid Chelates

A straightforward method for preparing pyroglutamic acid chelates involves the direct reaction of L-pyroglutamic acid with a metal oxide, hydroxide (B78521), or carbonate in an aqueous solution. This method has the advantage of producing a pure chelate without contaminating anions from metal salts like sulfates or chlorides.

Detailed Experimental Protocol: Synthesis of a Zinc-Glutamate Metal-Organic Framework (MOF)

This protocol, adapted from a study on zinc-glutamate MOFs, illustrates a facile, room-temperature synthesis that highlights the chelating power of the glutamic acid structure.

Materials:

-

L-Glutamic acid (>99%)

-

Zinc sulfate (B86663) heptahydrate (ZnSO₄·7H₂O) (>99%)

-

Sodium hydroxide (NaOH)

-

Doubly distilled water

Procedure:

-

Solution Preparation: Prepare aqueous solutions of L-Glutamic acid (2 mmol, 0.294 g), NaOH (5 mmol, 0.200 g), and ZnSO₄·7H₂O (2 mmol, 0.575 g).

-

Mixing: The solutions are mixed directly at room temperature.

-

Precipitation: A white precipitate of the zinc-glutamate MOF forms readily.

-

Isolation: The precipitate is collected by filtration.

-

Drying: The collected solid is dried in air.

Characterization and Analytical Techniques

The characterization of pyroglutamic acid chelates is crucial to confirm their structure, purity, and properties. A combination of spectroscopic and analytical methods is typically employed.

| Technique | Purpose |

| Fourier-Transform Infrared (FTIR) Spectroscopy | To identify the functional groups involved in chelation by observing shifts in the characteristic absorption bands of the carboxyl and amide groups. |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | To elucidate the structure of the chelate in solution and determine the coordination sites of the metal ion. |

| X-ray Crystallography | To determine the precise three-dimensional atomic and molecular structure of the chelate in its crystalline form, providing definitive evidence of the coordination geometry[11][12][13]. |

| Mass Spectrometry | To determine the molecular weight of the chelate and confirm its elemental composition. |

| Elemental Analysis | To determine the exact percentage of the metal and other elements in the synthesized chelate, confirming its stoichiometry. |

| Potentiometric Titration | To determine the stability constants of the metal-ligand complexes in solution. |

| High-Performance Liquid Chromatography (HPLC) | To assess the purity of the synthesized chelate and to quantify the amount of unreacted pyroglutamic acid. |

Applications in Drug Development and Research

The unique properties of pyroglutamic acid chelates make them attractive for a range of applications in the pharmaceutical and biomedical fields.

-

Mineral Supplementation: Salts of pyroglutamic acid, such as magnesium and zinc pidolate, are used in dietary supplements. The chelated form is believed to enhance the bioavailability of the mineral.

-

Drug Delivery: The ability of pyroglutamic acid to form stable complexes with metal-based drugs can potentially improve their solubility, stability, and targeted delivery.

-

Heavy Metal Detoxification: While still an area of active research, the chelating properties of pyroglutamic acid suggest its potential use in developing agents for the detoxification of heavy metals.

-

Therapeutic Agents: Patents suggest that certain derivatives of pyroglutamic acid may have immunomodulatory effects, which could be related to their interaction with metal-dependent enzymes or signaling pathways[3][4].

Future Directions and Conclusion

The study of pyroglutamic acid chelates is a field with considerable potential for growth. While the historical record of their discovery is intertwined with the broader understanding of amino acid chemistry, the deliberate design and synthesis of these chelates for specific applications is a contemporary and expanding area of research. Future investigations are likely to focus on:

-

Systematic Screening: A comprehensive evaluation of the chelating ability of pyroglutamic acid with a wide range of metal ions and the determination of their stability constants.

-

Structural Elucidation: Detailed structural studies of various pyroglutamic acid chelates using X-ray crystallography and advanced spectroscopic techniques.

-

Biological Evaluation: In-depth investigation of the biological activities of these chelates, including their pharmacokinetic and pharmacodynamic profiles.

-

Development of Novel Therapeutics: The design and synthesis of novel pyroglutamic acid-based chelators for applications in drug delivery, medical imaging, and the treatment of diseases related to metal dyshomeostasis.

References

- 1. Pyroglutamic acid - Wikipedia [en.wikipedia.org]

- 2. asianpubs.org [asianpubs.org]

- 3. EP1847536A1 - Synthesis and uses of pyroglutamic acid derivatives - Google Patents [patents.google.com]

- 4. US8835466B2 - Synthesis and uses of pyroglutamic acid derivatives - Google Patents [patents.google.com]

- 5. rsc.org [rsc.org]

- 6. A sustainable protocol for the facile synthesis of zinc-glutamate MOF: an efficient catalyst for room temperature CO2 fixation reactions under wet conditions - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 7. A sustainable protocol for the facile synthesis of zinc-glutamate MOF: an efficient catalyst for room temperature CO2 fixation reactions under wet conditions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Synthesis of (2S,3S)-3-Aroyl Pyroglutamic Acid Amides | MDPI [mdpi.com]

- 10. repositori.ukwms.ac.id [repositori.ukwms.ac.id]

- 11. X-ray crystallography - Wikipedia [en.wikipedia.org]

- 12. Characterizing metal binding sites in proteins with X-ray crystallography - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

magnesium pidolate CAS number and molecular structure

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of magnesium pidolate, a salt combining magnesium with pidolic acid. It details its chemical properties, synthesis, analytical methods, and established therapeutic applications, with a focus on data relevant to research and drug development.

Chemical and Physical Properties

This compound, also known as magnesium L-pyroglutamate, is an organic magnesium salt recognized for its high bioavailability.

CAS Numbers: Two CAS numbers are frequently associated with this compound: 62003-27-4 , often referring to the L-pidolate form, and 135701-98-3 . Both are used in scientific literature and commercial listings.[1][2][3][4][5][6][7][8][9]

Molecular Structure: The compound consists of a central magnesium ion (Mg²⁺) chelated by two molecules of L-pidolic acid (also known as pyroglutamic acid). The chemical formula is C₁₀H₁₂MgN₂O₆ , and its molecular weight is approximately 280.52 g/mol .[6][10] The chelation between the magnesium ion and the carboxyl and amide groups of pidolic acid forms a stable five-membered ring structure, which is believed to contribute to its enhanced stability and bioavailability.[10]

Table 1: Physicochemical Properties of this compound

| Property | Value | References |

| Appearance | White, odorless powder with a slightly bitter taste | [4] |

| Solubility | Highly soluble in water (>60% at 20°C), soluble in methanol | [11] |

| Hygroscopicity | Low | [4] |

| pH (50 g/L solution) | 5.5 - 7.5 | [1] |

| Optical Activity ([α]/D) | -24±1.5° (c = 0.5 in H₂O) | [1] |

Synthesis and Manufacturing

This compound is typically synthesized through the reaction of a magnesium source with L-pidolic acid.

Experimental Protocol: Synthesis from Magnesium Oxide and L-Pidolic Acid

This protocol outlines a common laboratory-scale synthesis of this compound.

Materials:

-

L-Pidolic Acid (L-Pyroglutamic Acid)

-

Magnesium Oxide (MgO) or Magnesium Hydroxide (B78521) [Mg(OH)₂]

-

Deionized Water

-

Reaction vessel with heating and stirring capabilities

-

Filtration apparatus

-

Crystallization dish

-

Vacuum oven or desiccator

Procedure:

-

Dissolution of L-Pidolic Acid: In the reaction vessel, dissolve L-pidolic acid in deionized water with stirring. The molar ratio of L-pidolic acid to the magnesium source should be 2:1.

-

Addition of Magnesium Source: Slowly add the stoichiometric amount of magnesium oxide or magnesium hydroxide to the pidolic acid solution. The addition should be done in portions to control the reaction rate.

-

Reaction: Heat the mixture to facilitate the reaction. The temperature and duration will depend on the specific magnesium source used. For instance, a patent describes heating L-glutamic acid (the precursor to pidolic acid) and deionized water to 100-128°C for 6-12 hours to form L-pyroglutamic acid in situ, followed by the addition of magnesium carbonate or oxide.[12]

-

Clarification: Continue heating and stirring until the solution becomes clear, indicating the completion of the reaction.

-

Filtration: Filter the hot solution to remove any unreacted starting materials or insoluble impurities.

-

Crystallization: Concentrate the filtrate by evaporation and then cool it to induce crystallization. The solution can be cooled to room temperature and then in an ice bath to maximize crystal formation.

-

Isolation and Drying: Collect the this compound crystals by vacuum filtration. Wash the crystals with a small amount of cold deionized water and then with a suitable solvent like ethanol (B145695) to aid in drying. Dry the final product in a vacuum oven or desiccator to a constant weight.[10]

Analytical Methodologies

The quantification of this compound in pharmaceutical formulations is crucial for quality control. High-Performance Liquid Chromatography (HPLC) is a validated method for this purpose.

Experimental Protocol: Quantification of this compound by HPLC

This protocol is based on a validated method for the analysis of this compound in a drinkable solution.

Instrumentation and Conditions:

-

HPLC System: A standard HPLC system with a UV detector.

-

Column: A suitable reversed-phase column (e.g., C18).

-

Mobile Phase: A suitable buffer system, for example, a phosphate (B84403) buffer.

-

Flow Rate: Typically 1.0 mL/min.

-

Detection Wavelength: Dependent on the chromophore of pidolic acid, often in the low UV range.

-

Injection Volume: 20 µL.

Procedure:

-

Standard Preparation: Prepare a stock solution of this compound reference standard in deionized water (e.g., 3 mg/mL). From this stock, prepare a series of calibration standards by serial dilution to cover the expected concentration range of the samples (e.g., 80% to 120% of the target concentration of 0.75 mg/mL).

-

Sample Preparation: Dilute the pharmaceutical formulation (e.g., a drinkable solution) with deionized water to a final concentration within the calibration range (e.g., 0.75 mg/mL).

-

Analysis: Inject the standards and samples into the HPLC system.

-

Quantification: Construct a calibration curve by plotting the peak area of the pidolate peak against the concentration of the standards. Determine the concentration of this compound in the samples by interpolating their peak areas from the calibration curve.

The method should be validated for specificity, linearity, accuracy, precision (repeatability and reproducibility), and robustness according to pharmaceutical guidelines.[13]

Pharmacokinetics and Bioavailability

This compound is considered to have high bioavailability compared to inorganic magnesium salts.

Table 2: Comparative Bioavailability of Magnesium Salts in Rats

| Magnesium Salt | Relative Bioavailability (Compared to a baseline) | Study Reference |

| Magnesium L-aspartate | Most effective and fastest compensation for magnesium deficiency | [14] |

| Magnesium L-pyroglutamate | Effective in compensating for magnesium deficiency | [14] |

| Magnesium Chloride | Highest efficiency among inorganic salts | [14] |

| Other Organic Salts (succinate, glycinate, orotate, taurate, lactate) | Varied effectiveness | [14] |

| Inorganic Salts (sulphate, oxide, nitrate, etc.) | Generally lower effectiveness than organic salts | [14] |

Note: This table is a qualitative summary based on the cited study in magnesium-deficient rats. Direct quantitative comparison is complex and depends on the experimental model.

Therapeutic Applications and Mechanism of Action

This compound has been investigated for several therapeutic applications, most notably in the management of sickle cell disease and for its neurotropic effects.

Sickle Cell Disease

In sickle cell disease, erythrocyte dehydration increases the concentration of sickle hemoglobin, promoting sickling. Magnesium plays a role in regulating ion transport across the red blood cell membrane, and its supplementation can inhibit K-Cl cotransport, a key pathway for potassium and water loss from erythrocytes.

Table 3: Effects of Long-Term Oral this compound in Sickle Cell Disease Patients

| Parameter | Observation | p-value | Reference |

| Dosage | 540 mg elemental Mg/day for 6 months | - | [15] |

| Red Cell K-Cl Cotransport Activity | Significantly decreased | < 0.0025 | [15] |

| Red Cell K and Mg Content | Significantly increased | - | [15] |

| Median Number of Painful Days (6-month period) | Decreased from 15 to 1 | < 0.0005 | [15] |

Experimental Protocol: Measurement of K-Cl Cotransport in Erythrocytes

This protocol provides a general outline for measuring K-Cl cotransport activity.

Materials:

-

Fresh venous blood collected in EDTA.

-

MOPS-buffered saline.

-

Radioactive tracer for potassium (e.g., ⁸⁶Rb⁺).

-

Ouabain and bumetanide (B1668049) (to inhibit Na⁺-K⁺ pump and Na⁺-K⁺-2Cl⁻ cotransporter, respectively).

-

Scintillation counter.

Procedure:

-

Cell Preparation: Isolate erythrocytes by centrifugation and wash them in MOPS-buffered saline.

-

Tracer Loading: Pre-incubate the red blood cells with the radioactive potassium tracer to allow for its uptake.

-

Flux Measurement: Initiate the efflux measurement by suspending the tracer-loaded cells in a flux medium with and without chloride (e.g., replaced by nitrate) to determine the chloride-dependent potassium efflux.

-

Sample Collection: At specified time points, take aliquots of the cell suspension, separate the cells from the supernatant by centrifugation through a dense, inert oil.

-

Quantification: Measure the radioactivity in the supernatant and/or the cell pellet using a scintillation counter to determine the rate of potassium efflux.

-

Calculation: K-Cl cotransport is calculated as the difference between the potassium efflux in the presence and absence of chloride.[16][17][18][19]

Neurotropic Effects

The neurotropic effects of this compound are attributed to both the magnesium ion and the pidolate anion. The pidolate anion can influence the synthesis of neuropeptides that contain pyroglutamate (B8496135).

Signaling Pathway: Formation of Pyroglutamate-Containing Neuropeptides

The formation of a pyroglutamate residue at the N-terminus of certain neuropeptides is a crucial post-translational modification that is catalyzed by the enzyme glutaminyl cyclase. This modification protects the peptides from degradation and is important for their biological activity.

Magnesium ions also play a crucial role in neuronal signaling by modulating the activity of N-methyl-D-aspartate (NMDA) receptors. Magnesium acts as a voltage-dependent channel blocker of NMDA receptors and can also act as a second messenger to activate CREB signaling, a key pathway in learning and memory.[20][21][22][23][24] The pidolate moiety itself may have neuroprotective effects.[25]

Conclusion

This compound is a well-characterized organic magnesium salt with favorable bioavailability. Its synthesis and analysis are achievable through standard laboratory procedures. The established therapeutic benefits, particularly in sickle cell disease, and its potential neurotropic effects, make it a compound of continued interest for researchers and drug development professionals. Further investigation into its specific molecular targets and signaling pathways will likely uncover additional therapeutic applications.

References

- 1. Magnesium L -pidolate 98.0-102.0 T calc. on dry substance 62003-27-4 [sigmaaldrich.com]

- 2. This compound, 62003-27-4 [thegoodscentscompany.com]

- 3. This compound, 62003-27-4 [perflavory.com]

- 4. wbcil.com [wbcil.com]

- 5. This compound [drugcentral.org]

- 6. globalcalcium.com [globalcalcium.com]

- 7. This compound - Wikipedia [en.wikipedia.org]

- 8. organotechnie.com [organotechnie.com]

- 9. Magnesium 2-pyrrolidone-5-carboxylate | C10H12MgN2O6 | CID 18601084 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. Buy this compound (EVT-1489613) | 135701-98-3 [evitachem.com]

- 11. Crystal structures of human glutaminyl cyclase, an enzyme responsible for protein N-terminal pyroglutamate formation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. CN101863819A - Method for preparing magnesium L-pyroglutamate - Google Patents [patents.google.com]

- 13. MANCO [master-analyse-controle-inscription.univ-lyon1.fr]

- 14. [Comparative study of magnesium salts bioavailability in rats fed a magnesium-deficient diet] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Oral this compound: effects of long-term administration in patients with sickle cell disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. The clinical significance of K-Cl cotransport activity in red cells of patients with HbSC disease - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Direct estimate of 1:1 stoichiometry of K(+)-Cl(-) cotransport in rabbit erythrocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Erythrocyte K-Cl cotransport: properties and regulation. | Delpire Laboratory [vumc.org]

- 19. Differential oxygen sensitivity of the K+-Cl− cotransporter in normal and sickle human red blood cells - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Magnesium acts as a second messenger in the regulation of NMDA receptor mediated CREB signaling in neurons - PMC [pmc.ncbi.nlm.nih.gov]

- 21. researchgate.net [researchgate.net]

- 22. Structural insights into the diverse actions of magnesium on NMDA receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. Magnesium Acts as a Second Messenger in the Regulation of NMDA Receptor-Mediated CREB Signaling in Neurons - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. Influence of external magnesium ions on the NMDA receptor channel block by different types of organic cations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. "Newly Synthesized Pyroglutamate Amide and its Neuroprotective Effect A" by Nourelhouda Joutey Elamrani [academicworks.cuny.edu]

Pharmacokinetic Profile of Oral Magnesium Pidolate in Rodents: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Magnesium is an essential mineral involved in numerous physiological functions, and its supplementation is common in both clinical and research settings. The choice of magnesium salt can significantly influence its bioavailability and, consequently, its therapeutic efficacy. Magnesium pidolate, the magnesium salt of pyroglutamic acid, is an organic magnesium salt that has garnered interest due to its potential for good oral absorption. This technical guide provides a comprehensive overview of the current state of knowledge regarding the pharmacokinetic profile of oral this compound in rodent models, focusing on absorption, distribution, metabolism, and excretion.

I. Bioavailability of Oral this compound

The bioavailability of magnesium from different salt forms is a critical factor in determining their effectiveness. Studies in rodents have demonstrated that organic magnesium salts, including this compound, tend to have slightly better bioavailability compared to inorganic forms.

A key study by Coudray et al. (2005) investigated the bioavailability of ten different magnesium salts in magnesium-depleted rats using a stable isotope approach. This study provides the most comprehensive quantitative data on the absorption and retention of magnesium from this compound in a rodent model.[1][2]

Table 1: Bioavailability of Magnesium from Oral this compound in Mg-Depleted Rats

| Parameter | This compound | Magnesium Oxide (Inorganic) | Magnesium Gluconate (Organic) |

| Magnesium Absorption (%) | 56.4 ± 4.5 | 50.8 ± 7.1 | 67.1 ± 3.9 |

| Urinary 26Mg Excretion (mg/4d) | 0.29 ± 0.05 | 0.20 ± 0.03 | 0.33 ± 0.04 |

| 26Mg Retention (%) | 55.7 ± 4.5 | 50.4 ± 7.1 | 66.5 ± 3.9 |

| Data adapted from Coudray et al., 2005.[1][2] |

These findings indicate that this compound is well-absorbed in rats, with an absorption rate comparable to other organic magnesium salts and slightly higher than the inorganic magnesium oxide.[1][2] Notably, feeding with organic salts like pidolate resulted in higher urinary excretion of the magnesium isotope, suggesting a greater systemic availability.[1][2]

Another study referenced in the literature suggests that this compound exhibited higher bioavailability in mice compared to magnesium lactate, with a post-oral serum magnesium increase of 100% from baseline for this compound versus 50% for magnesium lactate.[1]

II. Distribution

Following absorption, magnesium is distributed throughout the body. While specific studies on the tissue distribution of magnesium following oral administration of this compound in rodents are limited, general principles of magnesium distribution apply. Magnesium is primarily an intracellular cation, with the highest concentrations found in bone, muscle, and soft tissues.

A study on the tissue intake of different magnesium compounds in mice (though not including pidolate) showed that the highest concentrations of magnesium were found in the liver, followed by the kidney, spleen, heart, and lungs.[3] Another study in rats also investigated magnesium distribution in various tissues including erythrocytes, liver, muscle, bone, and kidney.[4] The specific distribution kinetics following administration of this compound would be a valuable area for future research.

III. Metabolism

The metabolism of this compound involves the dissociation of the salt into magnesium ions and pyroglutamic acid (pidolate).

Magnesium: As an essential mineral, magnesium is not metabolized in the traditional sense but rather undergoes distribution and exchange between different body compartments. Its homeostasis is tightly regulated by intestinal absorption and renal excretion.

Pyroglutamic Acid (Pidolate): Pyroglutamic acid is a natural amino acid derivative found in the body. It is a metabolite in the glutathione (B108866) cycle and can be converted to glutamate.[5] Studies in mice have shown that after oral administration of pyroglutamate, plasma levels of pyroglutamic acid increase significantly.[6] This suggests that the pidolate moiety of this compound is absorbed and enters systemic circulation. Further metabolism would likely involve its entry into endogenous amino acid pools.

The metabolic fate of orally administered pyroglutamic acid in rats has been investigated, with studies indicating its ability to penetrate the blood-brain barrier.[5]

Figure 1: Overview of this compound Metabolism.

IV. Excretion

The primary route of excretion for absorbed magnesium is through the kidneys.[7] The amount of magnesium excreted in the urine is dependent on the amount absorbed and the overall magnesium status of the animal. As shown in Table 1, oral administration of this compound in rats leads to a significant amount of the absorbed magnesium isotope being excreted in the urine.[1][2]

The excretion of pyroglutamic acid would likely follow the pathways of other amino acid metabolites, primarily through renal clearance.

V. Experimental Protocols

Detailed experimental protocols are crucial for the replication and interpretation of pharmacokinetic studies. The following sections outline the methodologies typically employed in rodent studies investigating the bioavailability of oral magnesium compounds.

A. Animal Models

-

Species: Wistar or Sprague-Dawley rats are commonly used for magnesium bioavailability studies.[1][2] Mice are also utilized.[1]

-

Age and Weight: Young adult rodents (e.g., 6-week-old rats) are often used.[1][2]

-

Acclimatization: Animals are typically acclimated to the housing conditions for a period of at least one week before the start of the study.

-

Diet: To accurately assess bioavailability, rodents are often first fed a magnesium-deficient diet for a period (e.g., three weeks) to deplete their magnesium stores.[1][2] Following the depletion period, they are switched to a diet repleted with the specific magnesium salt being tested.[1][2]

B. Dosing

-

Route of Administration: Oral gavage is the standard method for precise oral administration of a defined dose of the magnesium salt solution or suspension.

-

Dose: The dose of this compound administered can vary depending on the study's objectives. In the Coudray et al. (2005) study, the repleted diet contained 550 mg Mg/kg.[1][2]

C. Sample Collection

-

Blood Sampling: For pharmacokinetic profiling, serial blood samples are collected at predetermined time points. Common techniques in rats include sampling from the tail vein, saphenous vein, or via a cannula implanted in the jugular or carotid artery for repeated sampling.

-

Urine and Feces Collection: For balance studies, animals are housed in metabolic cages that allow for the separate collection of urine and feces over a defined period (e.g., 4 consecutive days).[1][2]

-

Tissue Collection: At the end of the study, animals are euthanized, and various tissues (e.g., liver, kidney, bone, muscle, brain) are collected for magnesium content analysis.

Figure 2: General Experimental Workflow for a Rodent Pharmacokinetic Study of Oral this compound.

D. Analytical Methods

-

Magnesium Quantification:

-

Inductively Coupled Plasma Mass Spectrometry (ICP-MS): This is a highly sensitive and accurate method for determining total magnesium concentrations and isotopic ratios (e.g., 26Mg) in biological samples such as feces, urine, plasma, and digested tissues.[8]

-

Atomic Absorption Spectrometry (AAS): Another common and reliable method for quantifying total magnesium in biological matrices.

-

Colorimetric Assays: Commercially available kits can be used for the colorimetric determination of magnesium in various biological samples.[9]

-

-

Pidolate (Pyroglutamic Acid) Quantification:

VI. Conclusion

The available evidence from rodent studies indicates that oral this compound is a bioavailable source of magnesium, with absorption rates comparable to or better than other organic and inorganic magnesium salts. Following absorption, the magnesium moiety enters the systemic circulation and is distributed to various tissues, with excess being excreted renally. The pidolate component is also absorbed and likely enters the endogenous pool of amino acids for further metabolism.

While the foundational bioavailability data is established, a complete pharmacokinetic profile including Cmax, Tmax, and AUC, as well as detailed tissue distribution and pidolate metabolism studies, remains to be fully elucidated in rodents. The experimental protocols outlined in this guide provide a framework for conducting such future studies, which will be crucial for a more comprehensive understanding of the pharmacology of this compound and for informing its potential therapeutic applications.

References

- 1. researchgate.net [researchgate.net]

- 2. Study of magnesium bioavailability from ten organic and inorganic Mg salts in Mg-depleted rats using a stable isotope approach - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. farmaciajournal.com [farmaciajournal.com]

- 4. Effect of magnesium supplementation and training on magnesium tissue distribution in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. [Characteristics of pyrrolidone pharmacokinetics in rats] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Pyroglutamate kinetics and neurotoxicity studies in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Intestinal Absorption and Factors Influencing Bioavailability of Magnesium-An Update - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Study of magnesium bioavailability using stable isotopes and the inductively-coupled plasma mass spectrometry technique in the rat: single and double labelling approaches - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Magnesium Assay Kit (Colorimetric) (ab102506) | Abcam [abcam.com]

- 10. Quantification of urinary zwitterionic organic acids using weak-anion exchange chromatography with tandem MS detection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. An Artifact in LC-MS/MS Measurement of Glutamine and Glutamic Acid: In-Source Cyclization to Pyroglutamic Acid - PMC [pmc.ncbi.nlm.nih.gov]

- 12. HPLC-MS/MS methods for the quantitative analysis of 5-oxoproline (pyroglutamate) in rat plasma and hepatic cell line culture medium - PubMed [pubmed.ncbi.nlm.nih.gov]

Navigating the Digestive Maze: An In-Depth Technical Guide to the In Vitro Bioavailability of Magnesium Pidolate

For Researchers, Scientists, and Drug Development Professionals

This technical guide delves into the bioavailability of magnesium pidolate as assessed through established in vitro digestion models. It aims to provide a comprehensive resource for understanding the experimental evaluation of this organic magnesium salt, offering detailed protocols, comparative data, and visual representations of key processes. The Caco-2 cell line, a widely accepted in vitro model for the intestinal barrier, serves as a primary focus for dissecting the absorption and transport mechanisms of various magnesium salts, including this compound.

Introduction to Magnesium Bioavailability and In Vitro Models

Magnesium is a vital mineral, acting as a cofactor in over 300 enzymatic reactions essential for human health. Its therapeutic efficacy, however, is contingent on its bioavailability—the fraction of the ingested dose that is absorbed and becomes available for metabolic processes. Organic magnesium salts, such as this compound, are generally considered to have higher bioavailability than inorganic forms due to their enhanced solubility and different absorption pathways.

To evaluate the bioavailability of various magnesium formulations without the complexities and ethical considerations of in vivo human or animal studies, researchers extensively use in vitro models that simulate the human gastrointestinal tract. These models range from static, two-stage digestion simulations to more complex dynamic systems and cell-based assays that mimic the intestinal epithelium.

Key In Vitro Models for Magnesium Bioavailability

Static Two-Stage In Vitro Digestion Model

This model simulates the physiological conditions of the stomach and small intestine in a sequential manner. It is a cost-effective and reproducible method for screening the bioaccessibility of minerals, which is the amount of a compound that is released from its matrix in the gastrointestinal tract and becomes available for absorption.

The Caco-2 Cell Monolayer Model

The Caco-2 cell line, derived from human colorectal adenocarcinoma, has the ability to differentiate into a monolayer of polarized enterocytes that exhibit many of the morphological and functional characteristics of the small intestinal epithelium.[1][2] This model is invaluable for studying the transport of nutrients and drugs across the intestinal barrier, providing insights into both transcellular (through the cells) and paracellular (between the cells) absorption pathways.[3][4]

Experimental Protocols

Protocol for Static Two-Stage In Vitro Digestion

This protocol is adapted from methodologies used for evaluating mineral bioavailability.[5][6][7]

Objective: To determine the soluble, dialyzable fraction of magnesium from this compound after simulated gastric and intestinal digestion.

Materials:

-

This compound

-

Pepsin solution (e.g., 0.57 mM in 0.1 M HCl)[5]

-

Pancreatin-bile solution (e.g., 13.3 mM pancreatin (B1164899) and 8.27 mM bile salts in 0.1 M NaHCO3)[5]

-

Hydrochloric acid (HCl) and sodium bicarbonate (NaHCO3) for pH adjustment

-

Cellulose dialysis tubing (with an appropriate molecular weight cut-off to allow passage of free magnesium ions)

-

Shaking water bath or incubator set to 37°C

Procedure:

-

Gastric Digestion: a. A known amount of this compound is added to a solution of NaCl (140 mM) and KCl (5 mM), and the pH is adjusted to 2.0 with HCl to mimic the stomach environment.[5] b. Pepsin solution is added, and the mixture is incubated at 37°C for 1-2 hours with gentle agitation.[5]

-

Intestinal Digestion: a. The pH of the gastric digest is raised to approximately 6.0-7.0 using NaHCO3.[5] b. The pancreatin-bile extract solution is added. c. A dialysis bag containing a volume of NaHCO3 solution (to mimic the intestinal fluid) is placed into the digestion flask. d. The entire mixture is incubated at 37°C for 2-4 hours with continuous agitation.

-

Analysis: a. After incubation, the amount of magnesium that has dialyzed into the bag is measured using methods such as Inductively Coupled Plasma-Optical Emission Spectrometry (ICP-OES). b. Bioavailability is expressed as the percentage of the initial amount of magnesium that is found in the dialysate.

Protocol for Caco-2 Cell Permeability Assay

This protocol outlines the key steps for assessing magnesium transport across a Caco-2 cell monolayer.[1][2][8]

Objective: To quantify the transport of magnesium from this compound across the Caco-2 intestinal barrier model.

Materials:

-

Caco-2 cell line (ATCC HTB-37)

-

Dulbecco's Modified Eagle Medium (DMEM) supplemented with fetal bovine serum (FBS), L-glutamine, and antibiotics.

-

Transwell® permeable supports (e.g., 12-well plates)

-

Hanks' Balanced Salt Solution (HBSS) or similar transport buffer

-

This compound and other magnesium salts for comparison

-

Transepithelial Electrical Resistance (TEER) measurement system

Procedure:

-

Cell Culture and Seeding: a. Caco-2 cells are cultured in DMEM at 37°C in a 5% CO2 atmosphere. b. Cells are seeded onto the apical side of the Transwell® inserts and cultured for 21 days to allow for differentiation and formation of a confluent monolayer with tight junctions.

-

Monolayer Integrity Check: a. The integrity of the cell monolayer is confirmed by measuring the TEER. Stable and high TEER values indicate a well-formed barrier.

-

Transport Experiment: a. The culture medium is removed from both the apical and basolateral compartments of the Transwell® inserts. b. The monolayers are washed with pre-warmed HBSS. c. A transport buffer containing a known concentration of this compound (e.g., 0.8 mM, 2.5 mM, 8 mM) is added to the apical (donor) compartment.[9] d. A fresh transport buffer without the magnesium salt is added to the basolateral (receiver) compartment. e. The plates are incubated at 37°C. Samples are collected from the basolateral compartment at various time points (e.g., 1, 2, 3, 4 hours) and replaced with fresh buffer.[10]

-

Analysis: a. The concentration of magnesium in the basolateral samples is quantified using a direct colorimetric assay or atomic absorption spectrometry. b. The apparent permeability coefficient (Papp) can be calculated to quantify the rate of transport.

Quantitative Data from In Vitro Studies

The following tables summarize comparative data on the bioavailability and cellular effects of this compound and other magnesium salts from in vitro studies.

Table 1: Comparative Bioavailability of Magnesium Salts in an In Vitro Digestion Model

| Magnesium Salt | Average Bioavailability (%) | Statistical Significance |

| Magnesium Chloride | 68.37 | Highest bioavailability in this study |

| Magnesium Hydroxide | 59.76 | Significantly higher than pidolate |

| Magnesium Citrate | 57.53 | Significantly higher than pidolate |

| Magnesium Lactate | 57.12 | Significantly higher than pidolate |

| Magnesium L-pidolate | 53.86 | - |

| Control (Natural Diet) | 51.16 | Lower than pidolate |

| Data adapted from a study utilizing a two-stage in vitro digestion model with dialysis. The study notes that these results can be influenced by the composition of the accompanying diet.[11] |

Table 2: Effects of Various Magnesium Salts on Caco-2 Cells

| Magnesium Salt | Effect on Cell Viability | Relative Absorption |

| This compound | Significantly higher viability compared to citrate, lactate, and chloride[8][12] | Significantly higher absorption compared to citrate, chloride, and sulphate[8][9] |

| Magnesium Carbonate | - | High absorption, comparable to pidolate and oxide[8][9] |

| Magnesium Oxide | Decreased cell viability by >70% at 8 mM[8] | High absorption, comparable to pidolate and carbonate[8][9] |

| Magnesium Citrate | Lower viability than pidolate[8][12] | Significantly lower absorption compared to pidolate[8][9] |

| Magnesium Lactate | Lower viability than pidolate[8][12] | - |

| Magnesium Chloride | Lower viability than pidolate[8][12] | Significantly lower absorption compared to pidolate[8][9] |

| Magnesium Sulphate | - | Significantly lower absorption compared to pidolate[8][9] |

| Data compiled from studies evaluating the effects of different magnesium salts on Caco-2 cell monolayers.[8][9][12] |

Visualizing Experimental Workflows and Biological Pathways

The following diagrams, created using the DOT language, illustrate the experimental workflows and the physiological context of magnesium absorption.

References

- 1. Magnesium transport from aqueous solutions across Caco-2 cells--an experimental model for intestinal bioavailability studies. Physiological considerations and recommendations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Caco-2 Monolayer as a Model of the Intestinal Barrier: Permeability of Magnesium Salts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Omeprazole decreases magnesium transport across Caco-2 monolayers - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Intestinal Absorption and Factors Influencing Bioavailability of Magnesium-An Update - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The mechanistic effects of human digestion on magnesium oxide nanoparticles: implications for probiotics Lacticaseibacillus rhamnosus GG and Bifidobacterium bifidum VPI 1124 - PMC [pmc.ncbi.nlm.nih.gov]

- 6. In Vitro Evaluation of Bioavailability of Mg from Daily Food Rations, Dietary Supplements and Medicinal Products from the Polish Market - PMC [pmc.ncbi.nlm.nih.gov]

- 7. In Vitro Evaluation of Bioavailability of Mg from Daily Food Rations, Dietary Supplements and Medicinal Products from the Polish Market - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. A New Caco-2 Cell Model of in Vitro Intestinal Barrier: Application for the Evaluation of Magnesium Salts Absorption - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Study of Magnesium Formulations on Intestinal Cells to Influence Myometrium Cell Relaxation - PMC [pmc.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. biomed.cas.cz [biomed.cas.cz]

The Influence of Magnesium Pidolate on Intracellular Magnesium Concentrations: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Magnesium is a critical divalent cation essential for a multitude of physiological processes, and its intracellular concentration is tightly regulated. Magnesium pidolate, an organic magnesium salt, has been investigated for its potential to modulate intracellular magnesium levels. This technical guide provides a comprehensive overview of the current understanding of this compound's effects on intracellular magnesium concentration, including a review of comparative studies with other magnesium salts. Detailed experimental protocols for quantifying intracellular magnesium are provided, alongside visualizations of relevant cellular transport pathways and experimental workflows, to support further research in this area. While evidence suggests that the pidolate moiety may influence magnesium uptake, the precise molecular mechanisms remain an active area of investigation.

Introduction

Magnesium (Mg²⁺) is the second most abundant intracellular cation and a vital cofactor for over 300 enzymatic reactions, playing a crucial role in ATP metabolism, DNA and protein synthesis, and the regulation of ion channels.[1] The maintenance of intracellular magnesium homeostasis is therefore critical for normal cellular function. Magnesium salts are commonly used as supplements to address magnesium deficiency, and the bioavailability of these salts can vary significantly. This compound, the magnesium salt of pyroglutamic acid, is an organic magnesium salt that has been explored for its therapeutic potential, with some studies suggesting favorable bioavailability. This guide delves into the cellular effects of this compound, with a specific focus on its impact on intracellular magnesium concentrations.

Comparative Analysis of Magnesium Salts on Intracellular Magnesium

A key aspect of understanding the efficacy of this compound is its comparison with other commonly used magnesium salts, such as magnesium sulfate (B86663) (MgSO₄) and magnesium chloride (MgCl₂). A study on various human cell lines provides some of the most direct in vitro comparative data to date.

Quantitative Data Summary

The following tables summarize the findings from a study comparing the effects of this compound, magnesium sulfate, and magnesium chloride on cell proliferation and intracellular ion concentrations in Saos-2 osteoblast-like cells.

Table 1: Effect of Magnesium Salts on Saos-2 Cell Proliferation

| Magnesium Salt (1 mM) | % Inhibition of Cell Growth (72h) |

| This compound | ~20% |

| Magnesium Sulfate | No significant inhibition |

| Magnesium Chloride | No significant inhibition |

Table 2: Intracellular Magnesium Concentration in Saos-2 Cells

| Treatment | Intracellular Mg²⁺ (nmol/mg protein) - 24h |

| Control (0.1 mM Mg²⁺) | ~15 |

| This compound (1 mM) | ~12 (a late decrease) |

| Magnesium Sulfate (1 mM) | No significant change from control |

| Magnesium Chloride (1 mM) | No significant change from control |

Table 3: Intracellular Calcium Concentration in Saos-2 Cells

| Treatment | Intracellular Ca²⁺ (nmol/mg protein) - 3h |

| Control (0.1 mM Mg²⁺) | ~2.5 |

| This compound (1 mM) | ~3.5 (an early rise) |

| Magnesium Sulfate (1 mM) | No significant change from control |

| Magnesium Chloride (1 mM) | No significant change from control |

Note: The data presented are approximate values derived from published graphical representations for illustrative purposes and may not reflect the exact numerical values of the original study. The study indicated that at a higher concentration (5 mM), this compound did not impair cell growth or alter intracellular magnesium and calcium concentrations in Saos-2 cells.[2]

These findings in osteoblast-like cells suggest that 1 mM this compound may have a distinct effect on cell proliferation and intracellular ion homeostasis compared to inorganic magnesium salts, paradoxically leading to a decrease in intracellular magnesium in this specific cell line.[2] The authors of the study suggest this could indicate lower bioavailability of this compound in these cells.[2]

Experimental Protocols